

# Application Notes and Protocols for DS-1205 in Xenograft Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **DS-1205**, a selective AXL receptor tyrosine kinase inhibitor, in preclinical xenograft mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of **DS-1205** as a monotherapy or in combination with other anti-cancer agents.

### Introduction

**DS-1205** is a potent and selective small-molecule inhibitor of the AXL receptor tyrosine kinase. [1][2] The AXL signaling pathway is implicated in various aspects of cancer progression, including cell survival, proliferation, migration, and invasion. Notably, upregulation of AXL has been identified as a key mechanism of acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][2] **DS-1205** is being investigated for its potential to overcome this resistance and enhance the efficacy of EGFR TKIs.[1][2][3] Preclinical studies in xenograft mouse models are crucial for evaluating the in vivo anti-tumor activity and pharmacokinetic/pharmacodynamic properties of **DS-1205**.

### **Data Presentation**

The following tables summarize the quantitative data from preclinical studies of **DS-1205**b (a form of **DS-1205**) in xenograft mouse models.



Table 1: DS-1205b Monotherapy in Xenograft Models

Xenograft Model	Cell Line	Mouse Strain	DS-1205b Dose (mg/kg)	Administr ation Route & Schedule	Tumor Growth Inhibition (TGI)	Referenc e
AXL- overexpres sing Fibrosarco ma	NIH3T3- AXL	CAnN. Cg- Foxn1nu/C rlCrlj	3.1 - 50	Oral, twice daily (5 days on/2 days off)	39% - 94%	[1]
NSCLC	HCC827	CAnN. Cg- Foxn1nu/C rlCrlj	25	Oral, twice daily	47%	[1]
NSCLC	HCC827	CAnN. Cg- Foxn1nu/C rlCrlj	50	Oral, twice daily	97%	[1]

Table 2: **DS-1205**b Combination Therapy in an EGFR-Mutant NSCLC Xenograft Model (HCC827)



Combination Agent	DS-1205b Dose (mg/kg)	Administration Route & Schedule	Outcome	Reference
Erlotinib (25 mg/kg, oral, once daily)	25 or 50	Oral, twice daily	Significantly delayed onset of tumor resistance compared to erlotinib monotherapy.[1] [2]	[1]
Osimertinib (3 mg/kg, oral, once daily)	12.5 - 50	Oral, twice daily (5 days on/2 days off)	Dose- dependently delayed the increase in tumor volume in an osimertinib- acquired resistance model.[4]	[4]

## **Experimental Protocols**

This section provides a detailed methodology for a typical xenograft study evaluating **DS-1205**b, based on published preclinical research.[1]

- 1. Cell Line and Culture:
- Cell Line: HCC827, a human non-small cell lung cancer cell line with an EGFR exon 19 deletion.
- Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
- Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
- 2. Animal Model:



- Species/Strain: Female CAnN. Cg-Foxn1nu/CrlCrlj mice (athymic nude mice), typically 6-8 weeks old.
- Acclimatization: Animals are acclimated for at least one week before the start of the experiment.
- Housing: Mice are housed in a pathogen-free environment with ad libitum access to food and water.
- 3. Tumor Implantation:
- Cell Preparation: HCC827 cells are harvested during the logarithmic growth phase, washed with phosphate-buffered saline (PBS), and resuspended in a suitable medium (e.g., a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.
- Implantation: 0.1 mL of the cell suspension (containing 1 x 10<sup>6</sup> cells) is injected subcutaneously into the flank of each mouse.
- 4. Tumor Growth Monitoring and Treatment Initiation:
- Tumor Measurement: Tumor volume is measured 2-3 times per week using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
- Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- 5. Drug Formulation and Administration:
- DS-1205b Formulation: DS-1205b is suspended in a vehicle solution, such as 0.5% methylcellulose.
- Administration: The formulated drug is administered orally (p.o.) via gavage at the desired dosage. The administration schedule is typically twice daily (BID), often following a 5 days on/2 days off cycle.[1]
- Control Group: The control group receives the vehicle solution following the same administration schedule.



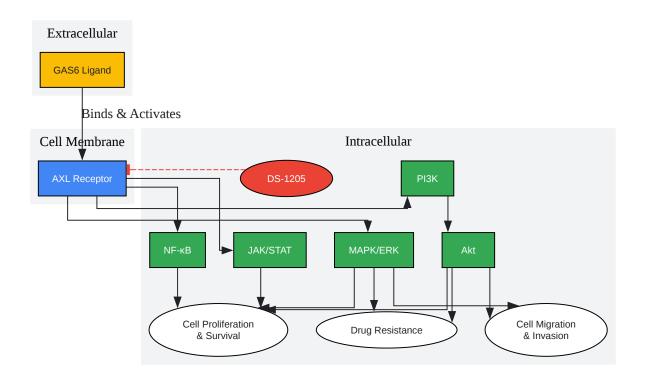
#### 6. Efficacy Evaluation:

- Primary Endpoint: Tumor growth inhibition (TGI) is the primary endpoint. TGI is calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Secondary Endpoints: Body weight is monitored as an indicator of toxicity. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry or Western blotting, to assess target engagement and downstream signaling.

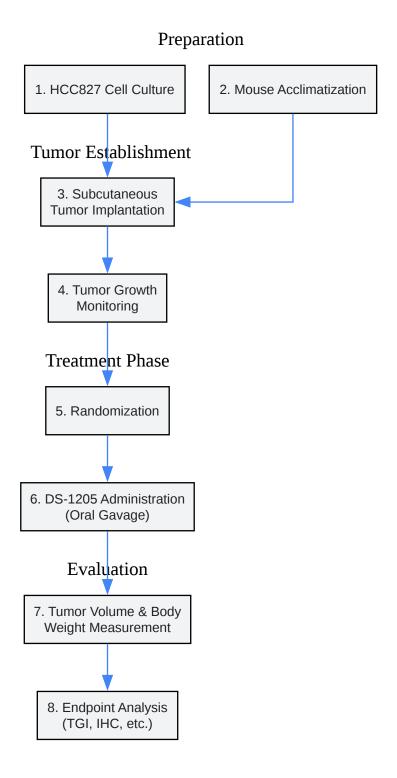
### **Visualizations**

Signaling Pathway of AXL Inhibition by **DS-1205** 

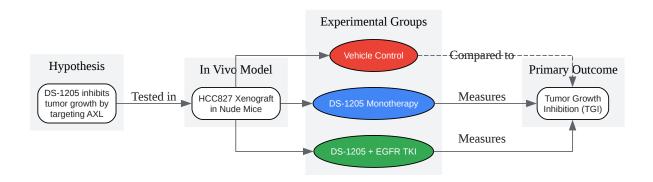












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### References

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